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Introduction
AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid

Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a key survival factor for many hematologic cancers, and its

overexpression is associated with tumorigenesis and resistance to anti-cancer therapies.[2][3]

AZD-5991 is a BH3 mimetic that binds directly to Mcl-1 with high affinity, disrupting the Mcl-

1:Bak protein complex and thereby initiating the intrinsic apoptotic cascade.[2][4] This

document provides a comprehensive overview of the preclinical in vivo efficacy of AZD-5991 in

various animal models of hematological malignancies, including detailed experimental

protocols and quantitative data summaries.

Mechanism of Action: Mcl-1 Inhibition and
Apoptosis Induction
AZD-5991 selectively binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic

proteins such as Bak. This liberation of Bak allows it to oligomerize and permeabilize the outer

mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of

caspases, ultimately resulting in apoptotic cell death.
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Figure 1: AZD-5991 Signaling Pathway.

In Vivo Efficacy in Animal Models
AZD-5991 has demonstrated significant anti-tumor activity in various xenograft models of

multiple myeloma (MM) and acute myeloid leukemia (AML).

Monotherapy Studies
In the MOLP-8 human multiple myeloma subcutaneous xenograft mouse model, a single

intravenous (i.v.) dose of AZD-5991 led to dose-dependent tumor regressions.

Animal Model Treatment
Dosing
Schedule

Outcome Reference

MOLP-8

(subcutaneous

xenograft)

AZD-5991 (10,

30, 100 mg/kg,

i.v.)

Single dose

Dose-dependent

tumor

regression.

Complete tumor

regression

observed at 100

mg/kg.

[5]
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AZD-5991 has shown potent monotherapy efficacy in AML xenograft models. In the MV4-11

AML subcutaneous xenograft mouse model, a single i.v. dose resulted in significant tumor

growth inhibition and regression.

Animal Model Treatment
Dosing
Schedule

Outcome Reference

MV4-11

(subcutaneous

xenograft)

AZD-5991 (10,

30, 100 mg/kg,

i.v.)

Single dose

Dose-dependent

tumor

regression. 93%

tumor regression

at 30 mg/kg and

100% at 100

mg/kg.

[4]

Combination Therapy Studies
The anti-tumor activity of AZD-5991 is enhanced when used in combination with other anti-

cancer agents.

In the NCI-H929 human multiple myeloma subcutaneous xenograft model, the combination of

AZD-5991 and the proteasome inhibitor bortezomib resulted in enhanced anti-tumor efficacy

compared to either agent alone.[6]

Animal Model Treatment
Dosing
Schedule

Outcome Reference

NCI-H929

(subcutaneous

xenograft)

AZD-5991 (30

mg/kg, i.v.) +

Bortezomib (1

mg/kg, i.v.)

AZD-5991:

Weekly;

Bortezomib:

Twice weekly

Enhanced tumor

growth inhibition

compared to

monotherapy.

[4]

The combination of AZD-5991 and the BCL-2 inhibitor venetoclax has demonstrated

synergistic activity in AML models, including those resistant to venetoclax monotherapy.
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Animal Model Treatment
Dosing
Schedule

Outcome Reference

OCI-AML3

(subcutaneous

xenograft)

AZD-5991 (60

mg/kg, i.v.) +

Venetoclax (100

mg/kg, p.o.)

AZD-5991:

Weekly;

Venetoclax: Daily

Complete tumor

regressions in 8

out of 8 mice in

the combination

arm, while

monotherapies

showed minimal

activity.

[4]

Experimental Protocols
Animal Models and Xenograft Establishment
A general workflow for establishing and evaluating subcutaneous xenograft models is depicted

below.
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Figure 2: General Experimental Workflow for Xenograft Studies.
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Cell Line: MOLP-8 human multiple myeloma cells.

Animal Strain: Female severe combined immunodeficient (SCID) mice.

Implantation: 1 x 107 MOLP-8 cells in 100 µL of RPMI-1640 medium were subcutaneously

injected into the right flank of each mouse.

Treatment Initiation: Treatment was initiated when tumors reached a mean volume of

approximately 200 mm3.

Dosing: A single intravenous (i.v.) dose of AZD-5991 was administered at 10, 30, or 100

mg/kg.

Endpoint: Tumor volumes were measured twice weekly with calipers.

Cell Line: NCI-H929 human multiple myeloma cells.

Animal Strain: Severe combined immunodeficient (SCID) mice.

Implantation: 1 x 107 NCI-H929 cells were subcutaneously inoculated into the flank of each

mouse.[7]

Treatment Initiation: Treatment began 10 days after cell inoculation.

Dosing:

AZD-5991: 30 mg/kg administered intravenously (i.v.) once weekly.

Bortezomib: 1 mg/kg administered i.v. twice weekly.

Endpoint: Tumor volumes were measured regularly.

Cell Line: MV4-11 human AML cells.

Animal Strain: Athymic nude rats or NOD/SCID/IL-2Rγnull (NSG) mice.[5]

Implantation: 5 x 106 MV4-11 cells were subcutaneously injected.

Treatment Initiation: Treatment was initiated when tumors were established.
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Dosing (Monotherapy): A single i.v. dose of AZD-5991 at 10, 30, or 100 mg/kg.

Endpoint: Tumor volumes were measured, and pharmacodynamic analysis was performed.

Cell Line: OCI-AML3 human AML cells.

Animal Strain: Athymic nude mice.

Implantation: OCI-AML3 cells were injected subcutaneously into the hind flank.

Treatment Initiation: Treatment commenced when tumors reached approximately 200 mm3.

Dosing:

AZD-5991: 60 mg/kg administered i.v. once weekly.

Venetoclax: 100 mg/kg administered orally (p.o.) daily.

Endpoint: Tumor volumes were measured twice weekly.

Pharmacodynamic Analysis
This assay quantifies the level of cleaved caspase-3, a key marker of apoptosis, in tumor

lysates.

Tumor Lysate Preparation: Tumor samples were homogenized in lysis buffer containing

protease and phosphatase inhibitors. The lysate was then clarified by centrifugation.

Assay Procedure:

Whole cell lysates were added to MSD MULTI-SPOT® plates pre-coated with anti-cleaved

Caspase-3 and anti-total Caspase-3 antibodies.

After incubation and washing, a SULFO-TAG™ conjugated anti-Caspase-3 detection

antibody was added.

The plate was read on an MSD sector imager after the addition of read buffer.
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Data Analysis: The signal from cleaved caspase-3 was normalized to the total caspase-3

signal to determine the extent of apoptosis induction.

This method was used to assess apoptosis in primary cells from bone marrow aspirates of MM

patients treated ex vivo with AZD-5991.

Cell Preparation: Mononuclear cells were isolated from bone marrow aspirates by Ficoll-

Paque density gradient centrifugation.

Staining:

Cells were washed and resuspended in 1X Annexin V binding buffer.

FITC-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension.

The cells were incubated for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis: Stained cells were analyzed on a flow cytometer. Annexin V

positive, PI negative cells were identified as early apoptotic cells.

Conclusion
The preclinical data strongly support the potent in vivo anti-tumor efficacy of AZD-5991, both as

a monotherapy and in combination with standard-of-care agents, in animal models of multiple

myeloma and acute myeloid leukemia. The ability of AZD-5991 to induce robust and often

complete tumor regressions underscores its potential as a therapeutic agent for Mcl-1-

dependent hematological malignancies. The detailed experimental protocols provided herein

offer a guide for the design and execution of further preclinical studies to explore the full

potential of this Mcl-1 inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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